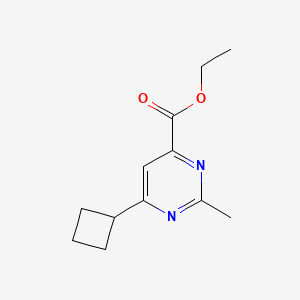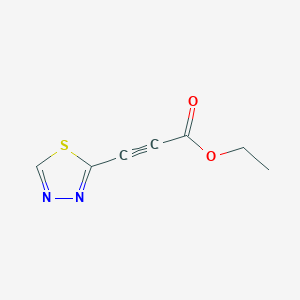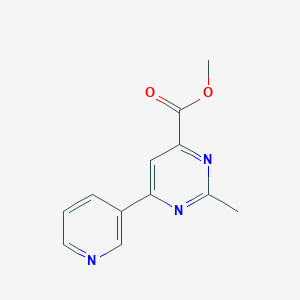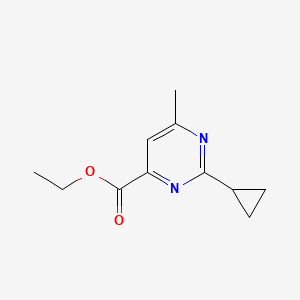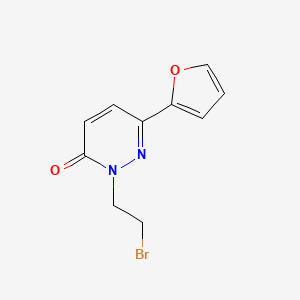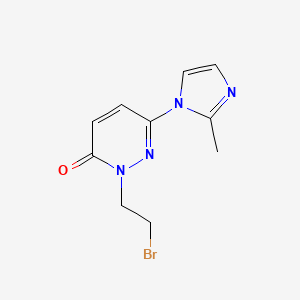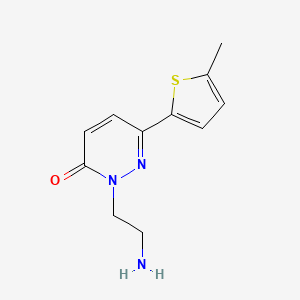![molecular formula C11H14ClF2N B1492285 Chlorhydrate de 3-[(2,5-difluorophényl)méthyl]pyrrolidine CAS No. 2097989-64-3](/img/structure/B1492285.png)
Chlorhydrate de 3-[(2,5-difluorophényl)méthyl]pyrrolidine
Vue d'ensemble
Description
3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H14ClF2N and its molecular weight is 233.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacothérapie : Activités anticonvulsivantes et antinociceptives
Chlorhydrate de 3-[(2,5-difluorophényl)méthyl]pyrrolidine : a été étudié pour son potentiel en pharmacothérapie, notamment dans le traitement des troubles neurologiques. Les dérivés de la pyrrolidine ont montré des résultats prometteurs dans les modèles animaux pour leurs activités anticonvulsivantes et antinociceptives . Ces propriétés pourraient être exploitées pour développer de nouveaux médicaments pour des affections telles que l’épilepsie et la douleur chronique.
Science des matériaux : Synthèse de polymères avancés
En science des matériaux, ce composé pourrait jouer un rôle dans la synthèse de polymères avancés. La présence d’atomes de fluor peut conférer aux polymères des propriétés uniques telles qu’une stabilité accrue et une résistance aux solvants, qui sont précieuses pour créer des matériaux pour des applications spécialisées .
Synthèse chimique : Blocs de construction fluorés
La structure du composé en fait un bloc de construction précieux en synthèse chimique. Les composés fluorés sont recherchés dans le développement de produits pharmaceutiques et agrochimiques en raison de leur activité biologique et de leur stabilité accrues . Ce composé pourrait être utilisé pour introduire des atomes de fluor dans des molécules plus complexes.
Chromatographie : Développement de la phase stationnaire
En chromatographie, This compound pourrait être utilisé pour modifier la phase stationnaire. Sa structure unique pourrait aider à séparer les composés en fonction de différences subtiles dans leurs interactions avec la phase stationnaire .
Recherche analytique : Étalons de référence
Ce composé pourrait servir d’étalon de référence en recherche analytique. Sa structure et ses propriétés bien définies le rendent adapté à l’étalonnage des instruments et à la validation des méthodes analytiques .
Découverte de médicaments : Identification des composés de tête
En raison de son noyau pyrrolidine, ce composé pourrait être utilisé dans la découverte de médicaments comme composé de tête. Les cycles pyrrolidine sont courants dans les molécules biologiquement actives, et leur présence peut influencer considérablement le profil pharmacologique d’un composé .
Neuropharmacologie : Étude de la libération de neurotransmetteurs
La recherche a indiqué que les dérivés de la pyrrolidine peuvent affecter la libération de neurotransmetteurs dans le cerveau. Ce composé pourrait être utilisé pour étudier les mécanismes sous-jacents à diverses affections neurologiques et pour développer des traitements ciblant ces voies .
Recherche antimicrobienne : Agents antibactériens
Les alcaloïdes de la pyrrolidine ont montré une activité antibactérienne significative. En tant que tel, This compound pourrait être étudié pour son utilisation potentielle comme agent antibactérien, contribuant à la lutte contre les souches bactériennes résistantes .
Propriétés
IUPAC Name |
3-[(2,5-difluorophenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-10-1-2-11(13)9(6-10)5-8-3-4-14-7-8;/h1-2,6,8,14H,3-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOCTGCQWVDSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=C(C=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



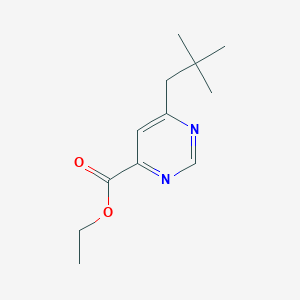
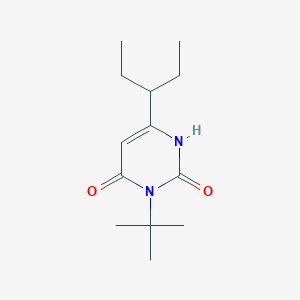


![3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492211.png)
